molecular formula C19H19FN2O2 B2493448 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941905-11-9

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2493448
CAS No.: 941905-11-9
M. Wt: 326.371
InChI Key: HKFSAGVMBLYBDF-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that features a fluorine atom, a quinoline derivative, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Benzamide Group: The benzamide group is typically introduced via an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using nucleophiles like amines or thiols to replace the fluorine with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with various biological targets.

    Pharmacology: The compound is investigated for its effects on different receptors and enzymes, which could lead to the development of new drugs.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the quinoline and benzamide groups can interact with various active sites, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)phenylacetamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide may exhibit unique biological activities due to the specific arrangement of its functional groups. The presence of the fluorine atom can significantly influence its pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-11-22-17-9-8-16(12-14(17)5-10-18(22)23)21-19(24)13-3-6-15(20)7-4-13/h3-4,6-9,12H,2,5,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFSAGVMBLYBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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